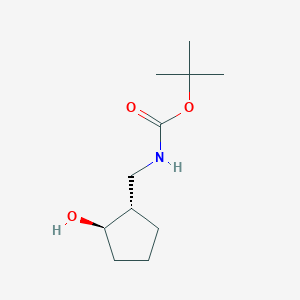
trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is a chemical compound with the molecular formula C12H23NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions may produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex carbamate derivatives.
Biology: It may be used in the study of enzyme inhibition and protein modification due to its reactive carbamate group.
Industry: It may be used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the cyclopentyl ring.
tert-Butyl (2-hydroxyethyl)(methyl)carbamate: Another carbamate derivative with a different substituent on the carbamate group.
Uniqueness
Trans-tert-Butyl ((2-hydroxycyclopentyl)methyl)carbamate is unique due to the presence of the cyclopentyl ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific advantages in certain applications, such as increased stability or selectivity .
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2R)-2-hydroxycyclopentyl]methyl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 |
InChI Key |
SWYKJBCLLWWIHE-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCC[C@H]1O |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


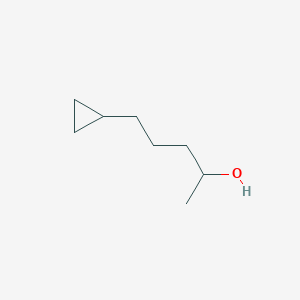
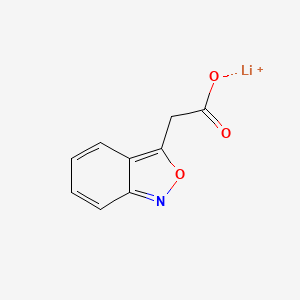
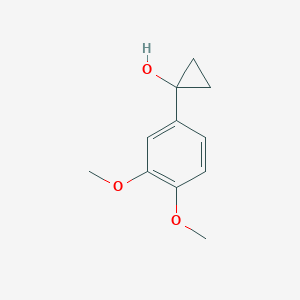
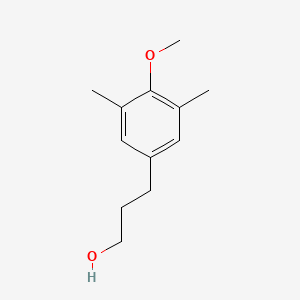
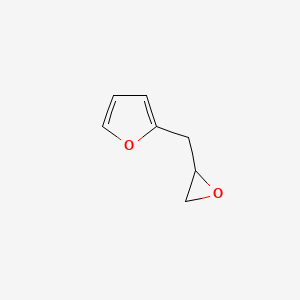
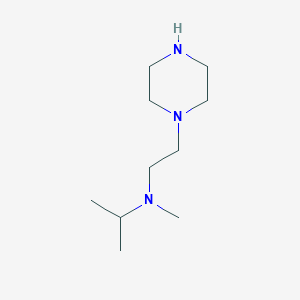
![Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate](/img/structure/B13589038.png)
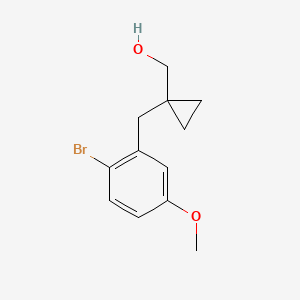
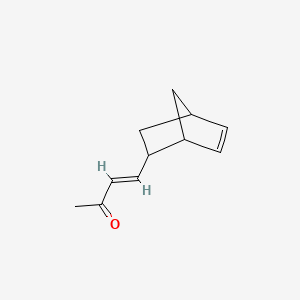
![Lithium(1+)1-chloropyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13589056.png)
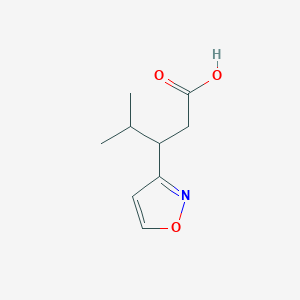
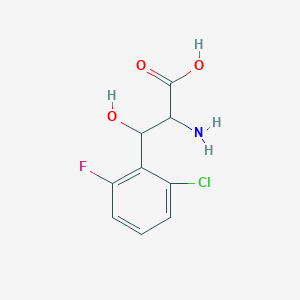

![1-Methyl-8-oxa-2-azaspiro[4.5]decanehydrochloride](/img/structure/B13589084.png)
